molecular formula C8H7BrFNO2 B14774430 2-(3-Amino-4-bromo-5-fluorophenyl)acetic acid

2-(3-Amino-4-bromo-5-fluorophenyl)acetic acid

Katalognummer: B14774430
Molekulargewicht: 248.05 g/mol
InChI-Schlüssel: JTZHTDVTDGOUIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Amino-4-bromo-5-fluorophenyl)acetic acid is an organic compound that belongs to the class of aromatic amino acids. This compound is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, which is further connected to an acetic acid moiety. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-bromo-5-fluorophenyl)acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the bromination and fluorination of a phenyl ring, followed by the introduction of an amino group through nucleophilic substitution. The final step involves the attachment of the acetic acid moiety via a carboxylation reaction. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Amino-4-bromo-5-fluorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The bromine and fluorine atoms can be selectively reduced to form dehalogenated products.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted phenylacetic acid derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Wissenschaftliche Forschungsanwendungen

2-(3-Amino-4-bromo-5-fluorophenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-(3-Amino-4-bromo-5-fluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(3-Amino-4-chloro-5-fluorophenyl)acetic acid: Similar structure but with a chlorine atom instead of bromine.

    2-(3-Amino-4-bromo-5-methylphenyl)acetic acid: Similar structure but with a methyl group instead of fluorine.

    2-(3-Amino-4-bromo-5-nitrophenyl)acetic acid: Similar structure but with a nitro group instead of fluorine.

Uniqueness

The unique combination of an amino group, bromine, and fluorine in 2-(3-Amino-4-bromo-5-fluorophenyl)acetic acid imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both bromine and fluorine atoms can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C8H7BrFNO2

Molekulargewicht

248.05 g/mol

IUPAC-Name

2-(3-amino-4-bromo-5-fluorophenyl)acetic acid

InChI

InChI=1S/C8H7BrFNO2/c9-8-5(10)1-4(2-6(8)11)3-7(12)13/h1-2H,3,11H2,(H,12,13)

InChI-Schlüssel

JTZHTDVTDGOUIJ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1N)Br)F)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.